3-(3-Pyrrolidinyloxy)-1H-pyrazole
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Overview
Description
3-(pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features both a pyrrolidine and a pyrazole ring in its structure
Preparation Methods
The synthesis of 3-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of pyrrolidine with a suitable pyrazole derivative under specific conditions. One common method involves the use of pyrrolidine and 1H-pyrazole-3-carboxylic acid, which are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
3-(pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(pyrrolidin-3-yloxy)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
3-(pyrrolidin-3-yloxy)-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are often studied for their anti-inflammatory and anticancer properties.
Pyrrolidine-pyrazole hybrids: These compounds combine both rings and are of interest for their unique chemical and biological properties
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-pyrrolidin-3-yloxy-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-3-8-5-6(1)11-7-2-4-9-10-7/h2,4,6,8H,1,3,5H2,(H,9,10) |
InChI Key |
HALWEWNMQHLKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=NN2 |
Origin of Product |
United States |
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